
1,2,4,5-Tetrazine
Overview
Description
1,2,4,5-Tetrazine is a nitrogen-rich heterocyclic compound characterized by a six-membered ring containing four nitrogen atoms. Its unique electronic structure, high electron deficiency, and reactivity make it valuable in diverse fields such as medicinal chemistry, bioorthogonal labeling, and energetic materials . In bioorthogonal chemistry, they undergo rapid inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles like trans-cyclooctene (TCO), enabling applications in live-cell imaging . Additionally, this compound derivatives are pivotal in high-energy-density materials (HEDMs), where modifications such as N-oxide functionalization enhance detonation velocities and densities .
Preparation Methods
1,2,4,5-Tetrazine can be synthesized through several methods. One common approach involves the cyclization of nitriles with hydrazine, followed by oxidation. This method yields symmetrically disubstituted 1,2,4,5-tetrazines with various substituents such as alkyl, aryl, or heteroaryl groups . Another method involves the inverse electron demand Diels-Alder cycloaddition reactions, which are used to prepare multi-substituted pyridazines . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions for large-scale production.
Chemical Reactions Analysis
1,2,4,5-Tetrazine undergoes various chemical reactions, including:
Oxidation: Oxidation of dihydro derivatives using agents like hydrogen peroxide or isoamyl nitrite.
Reduction: Reduction reactions can convert tetrazines to their dihydro, tetrahydro, or hexahydro derivatives.
Common reagents used in these reactions include hydrogen peroxide, isoamyl nitrite, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
High-Energy Density Materials
1,2,4,5-Tetrazine and its derivatives are being extensively studied as high-energy density materials (HEDMs). Their high nitrogen content contributes to their potential as energetic compounds suitable for propellants and explosives.
Synthesis of HEDMs
The synthesis of 1,2,4,5-tetrazines typically involves various precursors such as formamidinium acetate and hydrazine. For example:
- Method : The reaction of formamidinium acetate with hydrazine under controlled conditions yields dihydro-1,2,4,5-tetrazines, which can be oxidized to form the desired tetrazine structure .
- Yield : This method can achieve yields exceeding 90% in some cases .
Properties and Applications
Tetrazines exhibit advantageous properties such as low sensitivity to friction and shock compared to traditional explosives. This makes them safer alternatives in applications requiring energetic materials. They are also being explored for use in gas generators and pyrotechnics due to their environmentally friendly decomposition products .
Bioorthogonal Chemistry
The unique reactivity of 1,2,4,5-tetrazines makes them valuable in bioorthogonal labeling applications. Their ability to undergo inverse electron demand Diels-Alder reactions allows for selective labeling of biomolecules without interfering with biological processes.
Case Studies
- In studies involving cancer cell detection, tetrazines were used to label specific cell types through pretargeting strategies. This approach demonstrated the utility of tetrazines in enhancing the specificity of imaging techniques in biological systems .
- A series of conjugatable tetrazines were synthesized and characterized for their stability and reactivity. One highly stable derivative was successfully employed in pretargeted cancer cell labeling studies .
Imaging Technologies
Recent advancements have leveraged 1,2,4,5-tetrazines in developing probes for imaging cellular processes. These probes exhibit ultra-specific responses to reactive oxygen species (ROS), particularly superoxide.
Fluorogenic Probes
- Functionality : Tetrazine-tethered probes have been designed to provide real-time imaging of superoxide levels within cells. This capability is crucial for understanding oxidative stress-related pathologies such as myocardial ischemia/reperfusion injury .
- Results : The probes not only enable multiplexed imaging but also facilitate the identification of mediators that can ameliorate oxidative stress-induced injuries .
Summary Table of Applications
Application Area | Description | Key Findings/Outcomes |
---|---|---|
High-Energy Density Materials | Utilized in propellants and explosives due to high nitrogen content | Lower sensitivity compared to traditional explosives |
Bioorthogonal Chemistry | Used for selective labeling of biomolecules | Effective in cancer cell detection with high specificity |
Imaging Technologies | Probes developed for real-time imaging of superoxide levels | Enabled identification of mediators for oxidative stress injuries |
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrazine involves its high electrophilicity and diminished aromaticity, which make it highly reactive in various chemical transformations . The compound’s electron-withdrawing properties and azadiene characteristics contribute to its reactivity in cycloaddition and substitution reactions. Molecular targets and pathways involved include the formation of functionalized pyridazines and other heterocycles through cycloaddition reactions .
Comparison with Similar Compounds
3,6-Substituted Tetrazines
- Methyl- and Phenyl-Substituted Tetrazines :
- Me-Tet (3-methyl-6-phenyltetrazine) : Exhibits slower reaction kinetics (k ≈ 0.1 M⁻¹s⁻¹) but superior stability (>24-hour half-life in physiological conditions). Ideal for prolonged labeling experiments .
- H-Tet (3-phenyltetrazine) : Demonstrates 30-fold faster reaction rates (k ≈ 3.0 M⁻¹s⁻¹) but reduced stability (~12-hour half-life), limiting its use in long-term studies .
- Pyridyl/Pyrimidinyl Derivatives : Electron-withdrawing groups (e.g., pyridyl) accelerate cycloaddition rates. For example, pyridyl-substituted tetrazines achieve reaction rates of ~2.5 M⁻¹s⁻¹ while maintaining stability comparable to Me-Tet .
Table 1: Reactivity and Stability of Bioorthogonal Tetrazines
Compound | Substituents | Reaction Rate (k, M⁻¹s⁻¹) | Stability (Half-life) |
---|---|---|---|
Me-Tet | 3-methyl, 6-phenyl | ~0.1 | >24 hours |
H-Tet | 3-phenyl | ~3.0 | ~12 hours |
Pyridyl-Tetrazine | 3-pyridyl | ~2.5 | >24 hours |
Fluorogenic Probes
Conjugated tetrazines (e.g., alkenyl derivatives) exhibit fluorescence turn-on (up to 400-fold) upon reaction with dienophiles, enabling sensitive live-cell imaging .
Energetic Materials
N-Oxide Derivatives
Introduction of N-oxide groups enhances density and detonation performance:
- 1,2,4,5-Tetrazine : Density = 1.65 g/cm³; Detonation velocity (νD) = 7,500 m/s .
- N-Oxide Tetrazine : Density = 1.85 g/cm³; νD = 9,100 m/s, surpassing RDX (8,600 m/s) .
Tetrazine-Triazole Hybrids
Compounds like 3-hydrazino-6-(tetrazolylimino)-tetrazine (HTATz) achieve detonation velocities >8,000 m/s, comparable to PETN and RDX .
Azido Derivatives
- 3,6-Diazido-tetrazine (DiAT): High heat of formation (ΔHf = +1,050 kJ/mol) but notorious sensitivity to impact and friction, limiting practical use .
Table 2: Energetic Properties of Tetrazine Derivatives
Compound | Density (g/cm³) | Detonation Velocity (m/s) | Sensitivity |
---|---|---|---|
This compound | 1.65 | 7,500 | High |
N-Oxide Tetrazine | 1.85 | 9,100 | Moderate |
Tetrazine-Triazole | 1.78 | 8,200 | Low |
3,6-Diazido-Tetrazine | 1.70 | 8,500 | Very High |
Pharmacological Activity
- Antitumor Agents: QSAR studies reveal that electronic descriptors (e.g., electrophilicity) correlate with antitumor activity. Tetrazines with electron-withdrawing groups (e.g., nitro, cyano) show enhanced inhibition of A-549 cell lines .
- Antiviral and Antibacterial Properties : Hydrazine derivatives (e.g., 1,2-dihydrotetrazines) exhibit broad-spectrum activity but lower stability compared to aromatic tetrazines .
Biological Activity
1,2,4,5-Tetrazine is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its antifungal, anticancer, antibacterial, and other pharmacological effects.
Overview of this compound
This compound is a five-membered ring compound containing four nitrogen atoms. Its unique structure allows it to participate in various chemical reactions and interactions with biological systems. Research has demonstrated that derivatives of this compound exhibit a range of biological activities that make them potential candidates for therapeutic applications.
Antifungal Activity
Recent studies have shown that certain derivatives of this compound possess significant antifungal properties. For instance, a series of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines were synthesized and tested against dermatophyte fungi such as Trichophyton, Microsporum, and Epidermophyton. The minimal inhibitory concentrations (MICs) for these compounds ranged from 0.38 to 1.5 µg/mL, indicating strong fungistatic activity .
Table 1: Antifungal Activity of Tetrazine Derivatives
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 0.38 | Trichophyton |
Compound B | 0.75 | Microsporum |
Compound C | 1.50 | Epidermophyton |
Anticancer Activity
The anticancer potential of 1,2,4,5-tetrazines has been explored in various studies. A notable investigation by the National Cancer Institute (NCI) evaluated several tetrazine derivatives at a concentration of M against different cancer cell lines. Compounds identified as having potent anticancer activity included those with specific structural modifications that enhanced their efficacy .
Case Study: NCI Evaluation
- Objective : To assess the anticancer properties of synthesized tetrazines.
- Method : High-throughput screening of tetrazine derivatives.
- Results : Compounds exhibited cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer).
- : Certain tetrazine derivatives showed promise as potential anticancer agents.
Antibacterial Activity
In addition to antifungal and anticancer activities, 1,2,4,5-tetrazines have demonstrated antibacterial properties. Research indicates that these compounds can inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism involves interference with quorum-sensing pathways critical for biofilm development .
Table 2: Antibacterial Efficacy of Tetrazine Derivatives
Compound Name | Target Bacteria | Inhibition Mechanism |
---|---|---|
Compound D | Pseudomonas aeruginosa | Quorum-sensing inhibition |
Compound E | Staphylococcus aureus | Biofilm formation disruption |
Other Biological Activities
1,2,4,5-Tetrazines have also been investigated for their potential as anti-inflammatory agents and anticonvulsants. Their ability to modulate various biological pathways makes them versatile candidates for drug development .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 1,2,4,5-tetrazine derivatives?
The synthesis of 1,2,4,5-tetrazines typically involves cyclization reactions of precursors like hydrazine derivatives or nitriles. A common method includes nitration of chloromethyl precursors followed by reduction and cyclization under controlled conditions (e.g., using NaNO₂ and HCl to generate the tetrazine ring) . For example, dimethyl this compound-3,6-dicarboxylate is synthesized via diazoacetate condensation, acid treatment, and esterification, achieving yields >70% under optimized conditions . Key considerations include temperature control (60–80°C for diazoacetate reactions) and inert atmospheres to prevent decomposition .
Q. How is UV-Vis spectroscopy utilized in characterizing this compound derivatives?
UV-Vis spectroscopy is critical for analyzing electronic transitions in tetrazines. The visible absorption spectrum of gaseous this compound exhibits fine vibrational/rotational structures due to π→π* transitions. For solution-phase studies, λmax typically lies between 500–600 nm, influenced by substituents. For example, electron-withdrawing groups (e.g., Cl) redshift absorption bands, while alkyl groups cause minor shifts. This technique helps confirm successful synthesis and monitor reactivity in IEDDA (Inverse Electron-Demand Diels-Alder) reactions .
Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?
Cytotoxicity and apoptosis induction are assessed via MTT assays and flow cytometry (e.g., Annexin V/PI staining). For instance, 3,6-dichloro-1,2,4,5-tetrazine reduced MDA-MB-231 breast cancer cell viability by >50% at 10 µM after 48 hours, with apoptosis confirmed via Hoechst 33342 nuclear staining . Dose-response curves and IC50 calculations are standard, with controls for solvent effects and baseline viability .
Advanced Research Questions
Q. How can computational methods guide the design of this compound-based high-energy density materials (HEDMs)?
Density functional theory (DFT) predicts heats of formation (HOFs), bond dissociation energies (BDEs), and detonation performance. Substituents like -N₃ or -CN increase HOFs (e.g., 3,6-diazido-tetrazine has ΔHf ≈ 1,200 kJ/mol), while -NO₂ enhances detonation velocity (D ≈ 9,500 m/s) . Computational workflows (e.g., Gaussian 03 and EXPLO5) optimize molecular stability and performance, identifying candidates with balanced energy output and thermal safety .
Q. What strategies are effective for introducing N-oxide functionalities into tetrazines to enhance energetic performance?
Oxidation with hypofluorous acid (HOF) or peroxytrifluoroacetic acid introduces N-oxide groups at the 1,4-positions, increasing density (e.g., 3,6-diazido-1,2,4,5-tetrazine-1,4-dioxide: ρ = 1.95 g/cm³) and detonation pressure (P ≈ 40 GPa). Regioselective oxidation requires controlled stoichiometry (1–2 equiv. oxidant) and low temperatures (−30°C) to avoid over-oxidation . These derivatives exhibit superior detonation velocities (vD > 9,000 m/s) compared to RDX .
Q. How do nucleophilic aromatic substitution (SNAr) reactions expand the functionalization of 3-bromo-1,2,4,5-tetrazines?
The electron-deficient tetrazine ring facilitates SNAr with amines, thiols, or alkoxides. For example, 3-bromo-tetrazine reacts with aniline at room temperature (DMF, 12 h) to yield 3-anilino derivatives (90% yield), enabling bioconjugation or fluorophore attachment . Kinetic studies reveal rate dependence on nucleophile strength (e.g., kobs for piperidine ≈ 0.1 M⁻¹s⁻¹) and solvent polarity .
Q. Methodological Notes
Properties
IUPAC Name |
1,2,4,5-tetrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4/c1-3-5-2-6-4-1/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJMXYRLEDBSLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183194 | |
Record name | s-Tetrazine (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290-96-0 | |
Record name | 1,2,4,5-Tetrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=290-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,5-Tetrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Tetrazine (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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